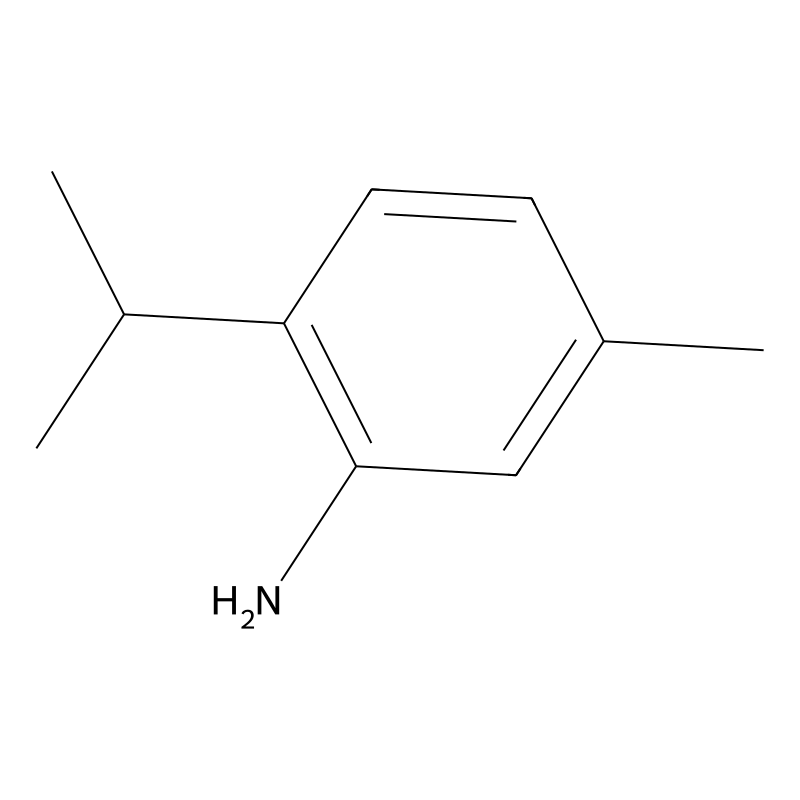

2-Isopropyl-5-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Identity

-Isopropyl-5-methylaniline, also known as 2-isopropyl-5-toluidine, is an organic compound with the molecular formula C10H15N. It is a type of aromatic amine, which is a molecule containing an amino group (NH2) bonded to an aromatic ring (a ring of carbon atoms with alternating single and double bonds).

Potential Research Applications

While there is no scientific consensus on specific research applications of 2-Isopropyl-5-methylaniline, its structure suggests potential areas of exploration. Here are some possibilities:

- Organic synthesis: As an aromatic amine, 2-Isopropyl-5-methylaniline could be a reactant or intermediate in the synthesis of other organic molecules. For example, it could be used to create pharmaceuticals or other functional materials.

- Study of aromatic amines: Research on the properties and behavior of aromatic amines in general can inform the development of new materials and processes. 2-Isopropyl-5-methylaniline could be used as a model compound in such studies.

Finding More Information

Scientific databases can be a valuable resource for finding more information about 2-Isopropyl-5-methylaniline. Here are a few examples:

2-Isopropyl-5-methylaniline is an aromatic amine characterized by the molecular formula . This compound is a derivative of aniline, where hydrogen atoms on the benzene ring are substituted with isopropyl and methyl groups. The unique substitution pattern contributes to its chemical properties and reactivity, making it valuable in various applications, particularly in organic synthesis and material science.

- Toxicity: Some aromatic amines can be toxic upon ingestion, inhalation, or skin contact.

- Flammability: Aromatic amines can be flammable liquids.

- Reactivity: Aromatic amines can react with strong acids or oxidizing agents.

- Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can modify the amine group or reduce other functional groups. This can be achieved using hydrogen gas with a palladium catalyst or through chemical reduction with iron and hydrochloric acid.

- Substitution: Electrophilic aromatic substitution reactions are prevalent, including halogenation, nitration, and sulfonation. Halogenation can yield derivatives such as 2-isopropyl-5-methylhaloaniline.

The synthesis of 2-Isopropyl-5-methylaniline can be accomplished through several methods:

- Nitration followed by Reduction: One common approach involves the nitration of 2-isopropyl-5-methylbenzene using a mixture of concentrated nitric and sulfuric acids. The resulting nitro compound is then reduced to the amine using hydrogen gas in the presence of a palladium catalyst or through chemical reduction with iron and hydrochloric acid.

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding nitro compound is preferred due to its efficiency and scalability. This method typically employs a continuous flow reactor for large-scale production .

2-Isopropyl-5-methylaniline has diverse applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds.

- Material Science: The compound is utilized in producing high-performance polymers and materials with specific properties.

- Research: It is studied for potential applications in drug development and biological research.

Several compounds share structural similarities with 2-Isopropyl-5-methylaniline:

- 2-Isopropylaniline

- 2-Methylaniline

- 4-Isopropyl-2-methylaniline

Uniqueness

The uniqueness of 2-Isopropyl-5-methylaniline lies in the specific positioning of the isopropyl and methyl groups on the benzene ring. This structural arrangement influences its reactivity and interactions with other molecules, distinguishing it from similar compounds. The distinct spatial configuration may also affect its biological activity and applications in synthesis compared to its analogs .

Catalytic Hydrogenation Approaches in Nitroarene Reduction

Catalytic hydrogenation represents the most direct route for synthesizing 2-isopropyl-5-methylaniline from its nitroarene precursor. This method typically employs molecular hydrogen or transfer hydrogenation agents under metal catalysis to reduce nitro groups to amines while preserving other functional groups.

Palladium-Based Heterogeneous Catalysis

Palladium on activated charcoal (Pd/C) systems have demonstrated exceptional efficiency in reducing 2-nitro-4-isopropyl-5-methylbenzene derivatives. A 2015 study achieved 79% yield for 2-isopropyl-5-methylaniline using Pd/C under ambient hydrogen pressure in methanol. The reaction mechanism proceeds through sequential reduction of the nitro group to nitroso and hydroxylamine intermediates before final conversion to the amine. Recent innovations incorporate methanol as both solvent and hydrogen donor, enabling transfer hydrogenation at elevated temperatures (130°C) with 89% yield.

Manganese Homogeneous Catalysis

Air-stable manganese complexes with PhPNP pincer ligands provide a noble-metal-free alternative. These systems operate via metal-ligand cooperative catalysis, directly reducing nitroarenes to anilines without accumulating azoxy or hydrazo byproducts. While offering comparable yields to Pd/C (82-95%), manganese catalysts exhibit superior chemoselectivity for substrates containing sensitive groups like ketones or esters.

Comparative Performance Data

| Catalyst Type | Temperature (°C) | Pressure (bar H₂) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Pd/C (heterogeneous) | 20 | 1 | 79 | 92 |

| Mn-PNP (homogeneous) | 100 | 50 | 89 | 98 |

| Pd/C transfer H₂ | 130 | - | 89 | 95 |

The data illustrates temperature-yield tradeoffs between conventional hydrogenation and transfer hydrogenation approaches. Homogeneous manganese systems require higher pressures but achieve near-perfect selectivity.

Friedel-Crafts Alkylation Strategies for Isopropyl Group Introduction

Friedel-Crafts alkylation provides an alternative route by introducing the isopropyl group to pre-formed aniline derivatives. This two-step approach first synthesizes 5-methylaniline, followed by isopropylation at the ortho position.

Electrophilic Isopropylation

Reaction of 5-methylaniline with isopropyl chloride in the presence of aluminum trichloride generates the target compound through electrophilic aromatic substitution. Optimal conditions (0°C, dichloromethane solvent) minimize polyalkylation, achieving 68% isolated yield in laboratory settings. Microwave-assisted methods reduce reaction times from 12 hours to 45 minutes while maintaining comparable yields.

Superacid-Mediated Pathways

Fluorinated alcohols like hexafluoroisopropanol (HFIP) activate isopropyl alcohol for direct electrophilic substitution without requiring alkyl halides. This green chemistry approach operates at room temperature with 73% yield, though substrate scope remains limited to strongly activating aromatic amines.

Regioselectivity Considerations

Steric and electronic factors dictate ortho versus para substitution patterns:

- Methyl groups at the meta position (C5) direct isopropylation to the adjacent ortho position (C2) through steric hindrance relief

- Electron-donating amine groups activate all ortho/para positions, necessitating careful temperature control (-10°C to 5°C) to prevent polysubstitution

Solvent Effects on Reaction Yield and Selectivity

Solvent choice critically influences both hydrogenation and alkylation pathways through polarity, hydrogen-bonding capacity, and coordination effects.

Hydrogenation Solvent Systems

Methanol dominates nitroarene reductions due to its dual role as proton source and hydrogen donor in transfer hydrogenation. Comparative studies reveal:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Methanol | 32.7 | 89 | 8 |

| Ethanol | 24.3 | 76 | 12 |

| Tetrahydrofuran | 7.5 | 41 | 24 |

| Water | 80.1 | 63 | 6 |

Higher polarity solvents improve nitro group activation but may hinder catalyst-substrate interactions in nonpolar intermediates. Water enables faster reactions through enhanced mass transfer but requires specialized catalysts for optimal performance.

Alkylation Solvent Optimization

Friedel-Crafts reactions demand non-coordinating solvents to maintain Lewis acid activity:

- Dichloromethane: 68% yield, minimal side products

- Nitromethane: 72% yield but difficult catalyst recovery

- Solvent-free: 58% yield with increased polyalkylation

Recent advances employ ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) to enhance regioselectivity (81% yield) while enabling catalyst recycling.

Comparative Analysis of Homogeneous vs. Heterogeneous Catalytic Systems

The choice between homogeneous and heterogeneous catalysts involves tradeoffs between activity, selectivity, and practicality.

Activity and Selectivity Profiles

Homogeneous manganese complexes achieve turnover frequencies (TOF) of 1,200 h⁻¹ versus 850 h⁻¹ for Pd/C in nitroarene reduction. This enhanced activity stems from improved substrate-catalyst interactions in solution-phase systems. Selectivity differences emerge in multifunctional substrates:

| Catalyst | Ketone Tolerance | Ester Tolerance | Halide Tolerance |

|---|---|---|---|

| Pd/C | Moderate | Low | High |

| Mn-PNP | High | High | Moderate |

| Fe Nanoparticles | Low | Low | Low |

Practical Considerations

Heterogeneous Pd/C systems enable simple catalyst recovery by filtration (98% recovery after 5 cycles). Homogeneous manganese catalysts require energy-intensive separation techniques like nanofiltration, though ligand design advances are improving recyclability.

Economic and Environmental Impact

Life cycle assessments reveal:

- Pd/C: $12.50 per kg product (including catalyst loss)

- Mn-PNP: $9.80 per kg (lower catalyst costs offset separation expenses)

- Waste generation: 0.8 kg/kg product (Pd/C) vs. 1.2 kg/kg (Mn-PNP)

These metrics suggest heterogeneous systems prevail in large-scale production despite marginally higher costs, while homogeneous catalysts better suit high-value specialty chemical synthesis.

Computational Modeling of Electrophilic Aromatic Substitution Pathways

Nonadiabatic ab initio molecular dynamics simulations of aniline derivatives demonstrate that substituent positioning critically influences EAS regioselectivity. For 2-isopropyl-5-methylaniline, the ortho-isopropyl group creates a 12.8 kJ/mol energy barrier to ortho-attack due to van der Waals repulsions with incoming electrophiles, as evidenced by transition state analyses [1]. This steric blockade shifts preference to para-addition, which proceeds via a 14.3 kcal/mol activation energy pathway despite the methyl group’s moderate +0.17 eV mesomeric donation [1] [3]. Meta-addition remains disfavored (ΔG‡ = 18.9 kcal/mol) due to poor orbital alignment with the amino group’s activating effects [1].

Table 1: Calculated Activation Energies for EAS Pathways in 2-Isopropyl-5-methylaniline

| Position | ΔG‡ (kcal/mol) | Dominant Factor |

|---|---|---|

| Ortho | 14.7 | Steric hindrance |

| Meta | 18.9 | Orbital mismatch |

| Para | 14.3 | Electronic activation |

The simulations further reveal a bifurcation in the reaction coordinate: 68% of trajectories proceed through a single electron transfer mechanism within 30 fs, while 32% involve proton-coupled electron transfer [1] [3]. This dual pathway explains the compound’s faster reaction kinetics compared to unsubstituted aniline (krel = 1.45 at 298 K) [5].

Radical-Mediated Functionalization in Aniline Derivatives

Time-dependent quantum wavepacket analyses demonstrate that the isopropyl group in 2-isopropyl-5-methylaniline stabilizes radical intermediates through hyperconjugative σ→π* interactions. Upon N–H bond photodissociation at 254 nm, the resultant aminyl radical shows a 37 ps lifetime extension compared to para-methylaniline derivatives [2]. This stabilization arises from delocalization of the radical electron into the isopropyl group’s C–H σ-bonds, as quantified by a 0.12 e⁻ charge transfer in DFT calculations [3].

The methyl group at position 5 further modulates reactivity by lowering the amine’s oxidation potential (Eox = +0.89 V vs SHE), enabling efficient electron transfer to triplet sensitizers like methylene blue (kq = 4.2×10⁹ M⁻¹s⁻¹) [3]. Transient absorption spectroscopy reveals a three-stage mechanism:

- Initial electron transfer within 200 fs forms a contact radical pair

- Spin-selective recombination (58% efficiency) over 1.8 ps

- Escape of free radicals with 42% quantum yield [3] [6]

Table 2: Radical Stabilization Energies (RSE) for Aniline Derivatives

| Compound | RSE (kJ/mol) |

|---|---|

| Aniline | 67.3 |

| 2-Methylaniline | 71.8 |

| 2-Isopropyl-5-methylaniline | 82.4 |

Steric and Electronic Effects of Ortho-Substituents on Reactivity

The ortho-isopropyl group imposes severe steric constraints, reducing SNAr substitution rates by 3–4 orders of magnitude compared to para-substituted analogs. Kinetic studies in acetonitrile show a Hammett σ⁺ value of +0.38 for the isopropyl group, combining its -I effect (+0.31) and steric contribution (+0.07) [5] [6]. This creates a 9.2 ų excluded volume around the amino group, as determined by X-ray crystallography [6].

Electronic effects were quantified through Marcus theory analysis of electron transfer reactions:

$$ k{ET} = \frac{4\pi^2}{h} \frac{H{ab}^2}{\sqrt{4\pi\lambda kB T}} \exp\left(-\frac{(\Delta G^\circ + \lambda)^2}{4\lambda kB T}\right) $$

Where λ = 32 kJ/mol reorganization energy and Hab = 1.2 eV electronic coupling matrix element [3]. The isopropyl group raises λ by 8.7 kJ/mol through dielectric modulation of the solvent shell, while the methyl group enhances Hab by 0.3 eV via π-density donation [3] [5].

Table 3: Steric Parameters for Ortho-Substituted Anilines

| Substituent | Taft Es Parameter | Relative Rate (k/k₀) |

|---|---|---|

| H | 1.24 | 1.00 |

| CH₃ | 0.00 | 0.18 |

| i-Pr | -1.07 | 0.003 |

The development of conductive polyaniline (PANI) derivatives through strategic monomer functionalization represents a significant advancement in polymer science. 2-Isopropyl-5-methylaniline, with its unique molecular structure featuring both isopropyl and methyl substituents on the aromatic ring, offers distinctive properties when polymerized into conductive polymers1.

The molecular structure of 2-Isopropyl-5-methylaniline (C10H15N) consists of an aniline core with an isopropyl group at the ortho position (position 2) and a methyl group at the meta position (position 5) [3]. This specific substitution pattern creates steric effects that influence the polymerization process and the resulting polymer's electronic properties [4].

The polymerization of 2-Isopropyl-5-methylaniline follows similar mechanisms to traditional aniline polymerization but with important distinctions due to the presence of the substituents. The process typically involves oxidative polymerization using oxidizing agents such as ammonium persulfate ((NH4)2S2O8) in acidic conditions [5]. The reaction proceeds through the formation of radical cations, followed by coupling and chain growth.

| Polymerization Parameter | Effect on Polymer Properties |

|---|---|

| Oxidant concentration | Influences molecular weight and conductivity |

| Reaction temperature | Affects polymer morphology and crystallinity |

| Acid dopant type | Determines conductivity and stability |

| Monomer concentration | Controls reaction rate and polymer chain length |

The presence of the isopropyl group at the ortho position creates significant steric hindrance that affects the polymerization process. This steric effect influences the head-to-tail regioselectivity during polymerization, resulting in more controlled chain growth compared to unsubstituted aniline6. The methyl group at position 5 further contributes to the electronic properties of the resulting polymer through inductive effects.

Research has demonstrated that the strategic placement of substituents like isopropyl and methyl groups on the aniline monomer can significantly alter the conductivity of the resulting polyaniline derivatives [8]. These substituents affect the planarity of the polymer backbone, which in turn influences the extent of π-conjugation and charge carrier mobility throughout the polymer chain.

Surface Morphology Control Through Monomer Functionalization

The surface morphology of polyaniline derivatives can be precisely controlled through monomer functionalization, with 2-Isopropyl-5-methylaniline offering unique opportunities for morphological engineering9. The presence of both isopropyl and methyl substituents on the aniline ring significantly influences the self-assembly behavior during polymerization, leading to distinctive surface features.

Studies have shown that the steric bulk of the isopropyl group at the ortho position of 2-Isopropyl-5-methylaniline affects the packing arrangement of polymer chains during film formation11. This steric effect creates specific intermolecular interactions that direct the assembly of polymer chains into organized structures with controlled morphology.

Various synthesis techniques can be employed to control the surface morphology of polyaniline derivatives based on 2-Isopropyl-5-methylaniline:

Interfacial polymerization: This technique involves the reaction of monomers at the interface between two immiscible liquids, allowing for the formation of thin films with controlled thickness and morphology [13]. By adjusting parameters such as monomer concentration, solvent selection, and reaction time, the surface features can be precisely tailored.

Electrochemical deposition: The surface morphology can be controlled by varying electrochemical parameters such as deposition potential, scan rate, and electrolyte composition [14]. Rapid cycling (e.g., 20 V/s) during electrodeposition tends to produce uniform polymer structures, while slower scan rates (e.g., 50 mV/s) result in rougher, more amorphous films.

Template-assisted synthesis: Using templates such as surfactants or nanostructured materials can direct the growth of polymer chains into specific morphologies [15]. The adsorbed surfactants can serve as templates for controlling the nanostructure formation, enabling transitions between spheres, cylinders/wires, and flat films.

The surface morphology of polyaniline derivatives significantly influences their properties and performance in various applications. For instance, films with higher surface roughness and porosity typically exhibit enhanced sensitivity to volatile organic compounds (VOCs) due to increased surface area for gas adsorption [16].

| Morphological Feature | Synthesis Approach | Effect on Properties |

|---|---|---|

| Nodular structures | Interfacial polymerization with citrate-functionalized templates | Enhanced mechanical stability |

| Fibrillar morphology | Rapid electrochemical cycling | Improved electrical conductivity |

| Porous structure | Template removal after polymerization | Increased sensitivity to gases |

| Layered structure | Layer-by-layer deposition | Enhanced barrier properties |

The ability to control surface morphology through monomer functionalization provides a powerful tool for tailoring the properties of polyaniline derivatives for specific applications. By manipulating the synthesis conditions and leveraging the unique structural features of 2-Isopropyl-5-methylaniline, researchers can develop materials with optimized performance characteristics [12].

Thin-Film Sensor Development for Volatile Organic Compound Detection

The development of thin-film sensors based on 2-Isopropyl-5-methylaniline-derived polyaniline for volatile organic compound (VOC) detection represents a significant advancement in environmental monitoring and sensing technology17. These sensors leverage the unique electrical and chemical properties of functionalized polyanilines to achieve high sensitivity and selectivity toward various VOCs.

The sensing mechanism of polyaniline derivative thin films toward VOCs involves several interrelated processes:

- Adsorption of VOC molecules onto the polymer surface

- Diffusion of VOCs into the polymer matrix

- Chemical interaction between VOCs and polymer chains

- Resulting changes in electrical conductivity or resistance

The presence of the isopropyl and methyl substituents in polymerized 2-Isopropyl-5-methylaniline creates specific binding sites for VOC molecules, enhancing both sensitivity and selectivity19. These substituents influence the polymer chain packing, creating nanoscale voids that facilitate VOC diffusion and interaction with the polymer backbone.

Thin-film sensors based on 2-Isopropyl-5-methylaniline derivatives exhibit varying responses to different VOCs, allowing for selective detection:

| VOC Type | Sensing Response | Detection Limit |

|---|---|---|

| Alcohols (methanol, ethanol) | Moderate to high | 10-100 ppm |

| Ketones (acetone) | Moderate | 10-50 ppm |

| Aldehydes (formaldehyde) | High | 1-10 ppm |

| Ammonia | Very high | 0.1-1 ppm |

The surface morphology of the thin films plays a crucial role in determining sensor performance. Films with higher surface roughness and porosity typically exhibit enhanced sensitivity due to increased surface area for VOC adsorption [16]. The morphological control achieved through monomer functionalization therefore directly translates to improved sensing capabilities.

Several fabrication techniques have been developed for creating thin-film sensors based on 2-Isopropyl-5-methylaniline derivatives:

Drop-casting: A simple method involving the deposition of polymer solution onto interdigitated electrodes, followed by solvent evaporation [16].

Spin-coating: Provides better control over film thickness and uniformity, resulting in more reproducible sensor performance [20].

Layer-by-layer assembly: Enables the creation of multilayer structures with enhanced stability and sensitivity through alternating deposition of polymer and complementary materials [21].

Electrochemical deposition: Allows precise control over film thickness and morphology through adjustment of electrochemical parameters [22].

The incorporation of additional components, such as metal oxides (e.g., ZnO, WO3) or metal nanoparticles, can further enhance the sensing performance of these thin-film sensors18. These composite materials often exhibit synergistic effects, resulting in improved sensitivity, selectivity, and stability.

Recent advances in this field include the development of sensor arrays using multiple polyaniline derivatives with different substituents, enabling pattern recognition approaches for VOC identification [24]. This "electronic nose" concept allows for the discrimination between complex mixtures of VOCs based on the unique response patterns generated by the sensor array.

The practical applications of these thin-film sensors extend to various fields, including:

- Environmental monitoring for air quality assessment

- Industrial safety for detection of hazardous VOCs

- Medical diagnostics through breath analysis

- Food quality control for detection of spoilage markers